molecular formula C16H14O4 B13884030 2-(3-Phenylmethoxycarbonylphenyl)acetic acid

2-(3-Phenylmethoxycarbonylphenyl)acetic acid

Cat. No.: B13884030
M. Wt: 270.28 g/mol
InChI Key: VKDRZEQVJBERDJ-UHFFFAOYSA-N
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Description

2-(3-Phenylmethoxycarbonylphenyl)acetic acid is an organic compound with the molecular formula C10H10O4. It is also known as [3-(Methoxycarbonyl)phenyl]acetic acid. This compound is characterized by the presence of a phenyl group attached to a methoxycarbonyl group, which is further connected to an acetic acid moiety. It is a white solid with a molecular weight of 194.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylmethoxycarbonylphenyl)acetic acid typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with bromoacetic acid under basic conditions. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Catalysts: Strong acids like sulfuric acid for esterification, and bases like sodium hydroxide for subsequent reactions

    Solvents: Methanol for esterification and water for hydrolysis

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylmethoxycarbonylphenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 3-carboxybenzoic acid.

    Reduction: Formation of 3-hydroxyphenylacetic acid.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-(3-Phenylmethoxycarbonylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenylmethoxycarbonylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar structure but lacks the methoxycarbonyl group.

    3-Methoxybenzoic acid: Contains a methoxy group but lacks the acetic acid moiety.

    Benzeneacetic acid: Similar structure but lacks the methoxycarbonyl group.

Uniqueness

2-(3-Phenylmethoxycarbonylphenyl)acetic acid is unique due to the presence of both a methoxycarbonyl group and an acetic acid moiety attached to the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(3-phenylmethoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C16H14O4/c17-15(18)10-13-7-4-8-14(9-13)16(19)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18)

InChI Key

VKDRZEQVJBERDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

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